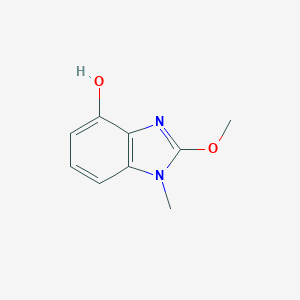

4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole

概要

説明

4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound It is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities Benzimidazoles are characterized by a fused ring system consisting of benzene and imidazole

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method includes the use of formic acid or trimethyl orthoformate as a condensing agent. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature, with the addition of oxidizing agents like hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: In industrial settings, the production of benzimidazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalytic redox cycling, involving cerium (IV) and cerium (III) ions, has been reported to enhance the efficiency of the synthesis .

化学反応の分析

Types of Reactions: 4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂), ceric ammonium nitrate.

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products: The major products formed from these reactions include substituted benzimidazoles, quinones, and amines, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Synthesis

Building Block for Complex Compounds

4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new materials with desirable properties.

Biological Applications

Anticancer Properties

Research has highlighted the potential of benzimidazole derivatives, including this compound, as anticancer agents. These compounds exhibit mechanisms such as topoisomerase inhibition and DNA intercalation, which are critical for disrupting cancer cell proliferation. For instance, studies have shown that certain derivatives can significantly reduce the viability of cancer cells, including leukemia and hepatocellular carcinoma cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Benzimidazole derivatives are known to exhibit activity against various pathogens, making them potential candidates for developing new antimicrobial agents .

Antiviral Applications

In addition to its anticancer and antimicrobial properties, this compound has been explored for its antiviral effects. Specific derivatives have shown promising results against HIV by inhibiting reverse transcriptase activity with low EC50 values, indicating potent antiviral efficacy .

Industrial Applications

Pharmaceutical Development

The pharmaceutical industry utilizes this compound in the development of new drugs. Its ability to interact with biological macromolecules positions it as a valuable component in drug formulation aimed at targeting specific diseases.

Textile Industry

In the textile sector, benzimidazole derivatives are employed as dye dispersants and softeners. Their chemical properties facilitate the enhancement of dye solubility and stability, which is crucial for achieving vibrant colors in fabrics .

Case Studies

- Anticancer Study

- Antiviral Efficacy

- Pharmaceutical Development

作用機序

The mechanism of action of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

類似化合物との比較

4-Hydroxy-2-quinolone: Shares the hydroxyl group and exhibits similar biological activities.

1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid: Another benzimidazole derivative with comparable chemical properties.

4-Hydroxy-1-methyl-2(1H)-quinolone: Similar in structure and function, used in various chemical and biological applications

Uniqueness: 4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups enhances its solubility and interaction with biological targets, making it a valuable compound for research and development in multiple fields .

生物活性

4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological and pharmacological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a fused ring system comprising benzene and imidazole. The presence of hydroxyl (-OH) and methoxy (-OCH₃) functional groups enhances its solubility and interaction with biological targets, making it a valuable compound for research and development across multiple fields.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It binds to the active sites of specific enzymes, blocking their activity. The hydroxyl and methoxy groups contribute significantly to its binding affinity and specificity. Furthermore, this compound can interfere with cellular signaling pathways, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by disrupting tubulin polymerization, a crucial process for cell division. In vitro studies indicate that this compound can effectively inhibit the growth of cancer cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Antiviral Activity

This compound has shown promise in antiviral applications as well. It has been explored for its efficacy against viruses such as herpes simplex virus (HSV), where it demonstrated selective antiviral activity against resistant strains .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other benzimidazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-2-quinolone | Hydroxyl group | Similar anticancer properties |

| 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole | Hydroxyl group | Comparable antimicrobial effects |

| 4-Hydroxy-1-methyl-2(1H)-quinolone | Similar structure | Used in various chemical applications |

The specific substitution pattern in this compound imparts unique chemical reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Activity : A study demonstrated that this compound inhibits cell proliferation in MCF-7 breast cancer cells by inducing G2/M phase arrest, highlighting its potential as an anticancer agent .

- Antimicrobial Effects : Research indicated that this compound effectively inhibited the growth of various bacterial strains, suggesting its utility in developing new antibiotics .

- Antiviral Studies : The compound was tested against HSV strains and showed significant antiviral activity, particularly against those resistant to standard treatments like acyclovir .

特性

IUPAC Name |

2-methoxy-1-methylbenzimidazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-11-6-4-3-5-7(12)8(6)10-9(11)13-2/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVCJEUTLDSCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)O)N=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。